This compound has garnered significant interest in scientific research, particularly for its potential as a selective inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7). NaV1.7 plays a crucial role in pain signaling, making its selective inhibition a promising target for developing novel analgesics [].
2-[(4-chlorobenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide acts as a selective inhibitor of the NaV1.7 channel, binding to a site within the voltage-sensing domain of the channel. [] This binding is thought to prevent the conformational changes necessary for channel opening, thereby inhibiting the flow of sodium ions across the cell membrane. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: